molecular formula C11H12O3 B7769051 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one CAS No. 71851-12-2

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B7769051
CAS No.: 71851-12-2
M. Wt: 192.21 g/mol
InChI Key: JKKLKPFEVGIRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. This compound is known for its versatility and has been utilized in various applications ranging from drug synthesis to biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the addition of ketones to epoxides using specific catalysts. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one has a wide range of scientific research applications:

    Synthesis and Catalysis: It is used as a reagent for the synthesis of complex molecules and has applications in organometallic chemistry.

    Crystal Structure Analysis: The crystal structure of its derivatives has been analyzed to understand its stereochemistry and molecular interactions.

    Polymerization Studies: Research into the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones has provided insights into polymerization mechanisms.

    Antimicrobial Activities: Novel amide derivatives of 1,3-dioxolane, including those with the 2,2-dimethyl-5-phenyl structure, have shown antifungal and antibacterial activities.

    Photophysical Properties: Studies on the photophysical properties of copper (I) complexes bearing this compound indicate its importance in developing luminescent materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In substitution reactions, it serves as an electrophile, allowing nucleophiles to replace functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolan-4-one: This compound is structurally similar but lacks the phenyl group.

    Ethylene carbonate: Another related compound used in various chemical applications.

Uniqueness

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to its non-phenyl analogs. This phenyl group enhances its utility in synthesizing more complex molecules and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKLKPFEVGIRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992568
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-34-4, 71851-12-2
Record name NSC38017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.